molecular formula C15H26ClNOSi B564598 3-Triisopropylsilyloxy-4-chloroaniline CAS No. 1159977-62-4

3-Triisopropylsilyloxy-4-chloroaniline

Cat. No.: B564598
CAS No.: 1159977-62-4
M. Wt: 299.914
InChI Key: WHUIGOCVGQWIMZ-UHFFFAOYSA-N
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Description

3-Triisopropylsilyloxy-4-chloroaniline is a chemical compound with the molecular formula C15H26ClNOSi and a molecular weight of 299.91 g/mol . It is a specialty product used primarily in proteomics research . The compound is known for its unique structure, which includes a triisopropylsilyloxy group and a chloroaniline moiety, making it valuable in various scientific applications.

Preparation Methods

The synthesis of 3-Triisopropylsilyloxy-4-chloroaniline involves several steps. One common method includes the reaction of 4-chloroaniline with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or ethyl acetate . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-Triisopropylsilyloxy-4-chloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Triisopropylsilyloxy-4-chloroaniline involves its interaction with specific molecular targets. The triisopropylsilyloxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The chloroaniline moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

3-Triisopropylsilyloxy-4-chloroaniline can be compared with other similar compounds, such as:

The unique combination of the triisopropylsilyloxy and chloroaniline groups in this compound makes it particularly valuable for specific research and industrial applications.

Properties

IUPAC Name

4-chloro-3-tri(propan-2-yl)silyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClNOSi/c1-10(2)19(11(3)4,12(5)6)18-15-9-13(17)7-8-14(15)16/h7-12H,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUIGOCVGQWIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676178
Record name 4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-62-4
Record name 4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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